N-(isoxazol-3-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
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Description
N-(isoxazol-3-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, also known as Compound 1, is a novel chemical compound that has drawn significant attention from the scientific community due to its potential use in drug development.
Scientific Research Applications
Synthesis and Enzyme Inhibitory Activities
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds have been synthesized using conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against various enzymes, including bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Compound 8g, in particular, demonstrated good activity against these enzymes with notable IC50 values. Structure-Activity Relationship (SAR) studies assisted with molecular docking were carried out to explore the mode of binding of the compounds against the studied enzymes (Virk et al., 2018).
Antitumor Activities
Novel isoxazole compounds, including a key intermediate N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, have been synthesized. These compounds exhibited better anti-tumor activities, highlighting their potential in cancer research and therapy (Qi Hao-fei, 2011).
Antibacterial Potential
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. Compounds showed moderate inhibitors but were relatively more active against Gram-negative bacterial strains. One compound, in particular, was identified as the most active growth inhibitor of various bacterial strains (Iqbal et al., 2017).
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-14-5-7-15(8-6-14)26(22,23)20-10-3-2-4-13(20)12-17(21)18-16-9-11-25-19-16/h5-9,11,13H,2-4,10,12H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGRXZJHIBZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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